molecular formula C24H50NO7P B12299465 1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC

Cat. No.: B12299465
M. Wt: 498.6 g/mol
InChI Key: ASWBNKHCZGQVJV-MVIJBLFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. It is a glycerophospholipid, a class of lipids that are a major component of cell membranes. This compound is often used as an internal standard in mass spectrometry for the quantification of its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is synthesized through the deuteration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. The process involves the incorporation of deuterium atoms into the palmitoyl chain. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .

Industrial Production Methods

The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and consistency of the product. The compound is then purified and tested for its isotopic purity before being used in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phospholipids, while reduction may yield reduced phospholipids. Substitution reactions can produce a variety of substituted phospholipids .

Scientific Research Applications

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of phospholipids.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic applications in diseases related to lipid metabolism.

    Industry: Utilized in the development of lipid-based drug delivery systems

Mechanism of Action

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC exerts its effects through its incorporation into cell membranes. It influences membrane fluidity and the function of membrane-bound proteins. The compound also affects various signaling pathways by modulating the activity of enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine: The non-deuterated counterpart.

    1-Hexadecanoyl-sn-glycero-3-phosphatidylcholine: Another similar glycerophospholipid.

    1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A closely related compound with similar properties

Uniqueness

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The incorporation of deuterium atoms enhances its stability and allows for precise quantification of its non-deuterated counterpart in various samples .

Properties

Molecular Formula

C24H50NO7P

Molecular Weight

498.6 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-(16,16,16-trideuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3

InChI Key

ASWBNKHCZGQVJV-MVIJBLFRSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.